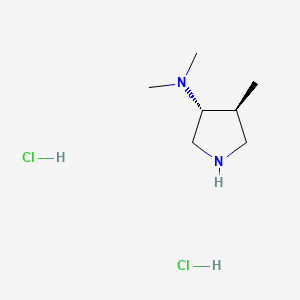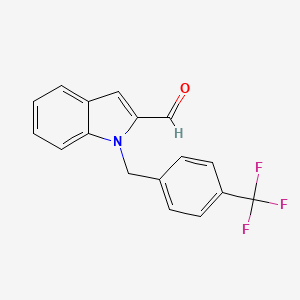
1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an indole ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The indole ring can be synthesized separately and then coupled with the benzyl moiety using Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles like amines or thiols.
Major Products:
Oxidation: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 4-(Trifluoromethyl)benzylamine : Similar structure but with an amine group instead of an aldehyde.
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium : Contains a trifluoromethyl group but differs in the core structure.
- Fluorinated Imidazoles and Benzimidazoles : Share the trifluoromethyl group but have different heterocyclic cores.
Uniqueness: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group, benzyl moiety, and indole ring with an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H12F3NO |
|---|---|
分子量 |
303.28 g/mol |
IUPAC名 |
1-[[4-(trifluoromethyl)phenyl]methyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)14-7-5-12(6-8-14)10-21-15(11-22)9-13-3-1-2-4-16(13)21/h1-9,11H,10H2 |
InChIキー |
IZSOFKAVGWJLAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



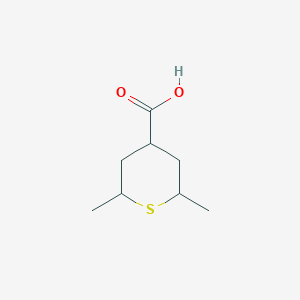



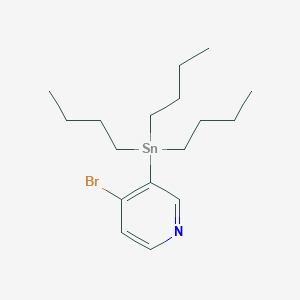
![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)


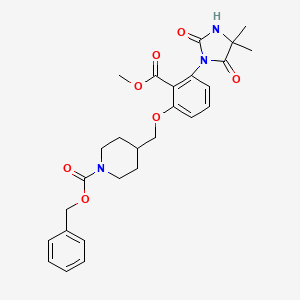
![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)

